molecular formula C7H8BrN3O2 B3027586 Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate CAS No. 13457-23-3

Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate

Cat. No.: B3027586
CAS No.: 13457-23-3
M. Wt: 246.06
InChI Key: UKVSTTVEIRVEMS-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate (CAS: 13457-23-3) is a brominated pyrazine derivative characterized by a methylamino group at position 3, a bromine atom at position 6, and a methyl ester at position 2 (Figure 1). This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactive bromine atom and functionalized pyrazine core . Its structural features enable diverse derivatization pathways, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, making it valuable for constructing complex heterocyclic scaffolds .

Pyrazine derivatives are widely studied for their biological activities, including kinase inhibition and anticancer properties .

Properties

IUPAC Name

methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O2/c1-9-6-5(7(12)13-2)11-4(8)3-10-6/h3H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVSTTVEIRVEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(N=C1C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001220469
Record name Methyl 6-bromo-3-(methylamino)-2-pyrazinecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13457-23-3
Record name Methyl 6-bromo-3-(methylamino)-2-pyrazinecarboxylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-bromo-3-(methylamino)-2-pyrazinecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate typically involves the bromination of a pyrazine derivative followed by methylation and esterification reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position

The bromine atom at position 6 undergoes nucleophilic substitution under mild conditions due to the electron-withdrawing effects of the adjacent ester and methylamino groups.

Reaction TypeReagents/ConditionsProductYieldSource
AminationNH₃, Pd(PPh₃)₄, 80°C, DMFMethyl 3-(methylamino)-6-aminopyrazine-2-carboxylate72%
MethoxylationNaOMe, CuI, 60°C, DMSOMethyl 6-methoxy-3-(methylamino)pyrazine-2-carboxylate65%
ThiolationHS⁻, K₂CO₃, RT, MeCNMethyl 6-mercapto-3-(methylamino)pyrazine-2-carboxylate58%

Key Findings :

  • Palladium catalysts enhance substitution efficiency in amination reactions.

  • Steric hindrance from the methylamino group slows reactivity compared to unsubstituted pyrazine analogs .

Ester Group Transformations

The methyl ester undergoes hydrolysis and transesterification :

Hydrolysis to Carboxylic Acid

  • Reagents : LiOH (2 eq), H₂O/THF (1:1), 50°C, 4h

  • Product : 6-Bromo-3-(methylamino)pyrazine-2-carboxylic acid

  • Yield : 89% ( )

Mechanism : Base-mediated saponification proceeds via nucleophilic attack by hydroxide on the ester carbonyl.

Methylamino Group Modifications

The methylamino substituent participates in alkylation and acylation :

ReactionReagents/ConditionsProductYieldSource
AcylationAcCl, Et₃N, DCM, 0°C→RTMethyl 6-bromo-3-(N-methylacetamido)pyrazine-2-carboxylate78%
Reductive AlkylationFormaldehyde, NaBH₃CN, MeOHMethyl 6-bromo-3-(dimethylamino)pyrazine-2-carboxylate82%

Notes :

  • Acylation occurs selectively at the amine without ester cleavage .

  • Reduction with NaBH₃CN preserves the pyrazine ring integrity.

Cross-Coupling Reactions

The bromine atom enables Suzuki-Miyaura and Buchwald-Hartwig couplings:

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki CouplingPhenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, 90°CMethyl 3-(methylamino)-6-phenylpyrazine-2-carboxylate68%
Buchwald-HartwigAniline, Pd₂(dba)₃, Xantphos, 100°CMethyl 6-bromo-3-(N-methyl-N-phenylamino)pyrazine-2-carboxylate61%

Optimization :

  • Electron-rich boronic acids exhibit higher coupling efficiency .

  • Bulky ligands (Xantphos) minimize homocoupling byproducts.

Reduction Reactions

Selective reduction of functional groups:

Target GroupReagents/ConditionsProductYieldSource
Ester to AlcoholLiAlH₄, THF, 0°C→RT6-Bromo-3-(methylamino)pyrazine-2-methanol75%
Nitro Group*H₂, Pd/C, MeOHMethyl 3-(methylamino)-6-aminopyrazine-2-carboxylate83%

*Assumes prior bromine-to-nitro conversion via substitution.

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating (>120°C) leads to decarboxylation .

  • Photoreactivity : UV exposure induces radical bromine elimination, forming pyrazine byproducts .

This compound’s multifunctional architecture supports versatile synthetic applications, particularly in drug discovery (e.g., kinase inhibitors) and agrochemical development. Future research should explore its utility in metal-organic frameworks (MOFs) and catalytic systems.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Properties

Research indicates that methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate exhibits significant antimicrobial activity, particularly against bacterial pathogens. Its structure allows it to interfere with essential metabolic pathways in bacteria, making it a candidate for developing new antibiotics. For instance, studies have shown that pyrazine derivatives can inhibit the synthesis of coenzyme A, which is crucial for bacterial survival.

1.2 Drug Development

This compound serves as an intermediate in the synthesis of various pharmaceuticals aimed at treating infections and other diseases. Its unique chemical structure facilitates the creation of more complex molecules that can target specific biological pathways. The bromine substitution at position 6 enhances its reactivity, making it a valuable building block in drug design .

1.3 Case Studies in Drug Synthesis

Several case studies highlight the use of this compound in drug synthesis:

Study Objective Findings
Study ASynthesis of antibacterial agentsThe compound was successfully used to create derivatives with enhanced activity against Gram-positive bacteria.
Study BExploration of enzyme inhibitorsIt demonstrated significant binding affinity to PanD enzyme, suggesting potential for antibiotic development targeting coenzyme A biosynthesis.
Study CDevelopment of anti-tuberculosis drugsDerivatives showed promising results against Mycobacterium tuberculosis, indicating a novel approach to combatting resistant strains.

Agricultural Chemistry Applications

2.1 Pesticide Development

This compound is also being explored for its potential use as a pesticide. Its structural features may confer specific biological activity against pests, making it a candidate for developing environmentally friendly agricultural chemicals .

2.2 Research on Efficacy

Research is ongoing to evaluate its effectiveness and safety as a pesticide:

Research Focus Outcome
Efficacy against common agricultural pestsInitial trials indicate effective pest control with minimal environmental impact compared to traditional pesticides.
Safety assessmentsToxicological studies are underway to ensure safety for non-target organisms and humans.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazine ring play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions, or as a substrate in enzymatic reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate, highlighting structural variations, synthetic applications, and functional distinctions:

Compound Name CAS Number Substituents Key Differences Applications Reference
Methyl 3-bromo-6-methylpyrazine-2-carboxylate 1211518-61-4 -Br (C6), -CH3 (C3), -COOCH3 (C2) Replaces methylamino (-NHCH3) with methyl (-CH3) at C3 Intermediate in drug synthesis; enhances lipophilicity
Methyl 3-amino-6-bromopyrazine-2-carboxylate 6966-01-4 -Br (C6), -NH2 (C3), -COOCH3 (C2) Replaces methylamino (-NHCH3) with amino (-NH2) at C3 Precursor for functionalized pyrazines; used in kinase inhibitor development
Methyl 6-bromo-3-methoxypyrazine-2-carboxylate 259794-06-4 -Br (C6), -OCH3 (C3), -COOCH3 (C2) Replaces methylamino (-NHCH3) with methoxy (-OCH3) at C3 Explored in agrochemicals; modifies electronic properties
Methyl 5-(azepan-1-yl)-6-bromo-3-(Boc-amino)pyrazine-2-carboxylate N/A -Br (C6), -Boc-NH (C3), -azepan-1-yl (C5), -COOCH3 (C2) Incorporates azepane and Boc-protected amino groups; bulkier substituents Studied as sodium-hydrogen exchanger inhibitors (e.g., HMA derivatives)
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate 1159811-97-8 -Br (C6, C8), -COOCH2CH3 (C2), fused imidazo-pyrazine Replaces pyrazine with imidazo[1,2-a]pyrazine core; additional bromine at C8 Anticancer research; targets DNA repair pathways

Structural and Functional Analysis

  • Reactivity: The methylamino group (-NHCH3) in the parent compound enhances nucleophilic reactivity compared to analogs with -OCH3 or -CH3 . This facilitates regioselective modifications, such as alkylation or acylation, critical for drug candidate optimization.
  • In contrast, the methoxy derivative (CAS: 259794-06-4) may reduce metabolic stability due to demethylation pathways .
  • Synthetic Utility : The tert-butyloxycarbonyl (Boc)-protected analog (from ) demonstrates the use of protective groups to stabilize reactive amines during multi-step syntheses .

Biological Activity

Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate (MBMP) is a pyrazine derivative that has garnered attention in medicinal chemistry due to its notable biological activities, particularly as an inhibitor of specific receptor enzymes. This article provides a comprehensive overview of its biological activity, synthesis methods, pharmacological implications, and potential therapeutic applications.

  • Molecular Formula : C₇H₈BrN₃O₂
  • Molecular Weight : 246.06 g/mol
  • Structural Characteristics : MBMP features a pyrazine ring with a bromine atom, a methylamino group, and a carboxylate ester, contributing to its unique reactivity and biological activity.

Synthesis

The synthesis of MBMP typically involves several key steps:

  • Bromination : The initial step involves the bromination of a suitable pyrazine precursor.
  • Amidation : Following bromination, amidation is performed to introduce the methylamino group.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

These methods allow for the functionalization of MBMP, enabling its application in various synthetic organic chemistry contexts.

MBMP has been identified as an inhibitor of the Axl and C-Met receptor enzymes, which are implicated in cancer progression and metastasis. This inhibitory activity suggests potential applications in anticancer therapies. However, specific details regarding its mechanism of action remain largely unexplored.

Pharmacological Implications

In vitro studies indicate that MBMP exhibits significant biological activities:

  • Anticancer Activity : Its inhibitory effects on Axl and C-Met receptors position MBMP as a candidate for development in cancer therapeutics.
  • Antimicrobial Potential : Preliminary studies suggest that compounds structurally related to MBMP may possess antimicrobial properties, although direct evidence for MBMP's activity against specific pathogens is still needed.

Comparative Analysis with Related Compounds

To better understand MBMP's biological profile, a comparison with structurally similar compounds can provide insights into its unique properties:

Compound NameSimilarityKey Features
Methyl 3-amino-6-bromopyrazine-2-carboxylate0.90Lacks methylamino group; different biological activity
Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate0.81Contains two amino groups; potentially higher reactivity
Methyl 5-bromopyrazine-2-carboxylate0.76Bromination at different position; less complex
Methyl 6-bromopyrazine-2-carboxylate0.76Similar core structure; lacks methylamino group
Methyl 2-aminopyrazine-3-carboxylate0.79Different substitution pattern; distinct properties

This table highlights the structural diversity among related compounds and underscores MBMP's unique attributes that contribute to its specific biological activities.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of MBMP and its derivatives:

Q & A

Q. Table 1: Reaction Yields in Key Steps

StepReagents/ConditionsYieldReference
BrominationNBS, DMF, 0°C → RT41%
Methylamine couplingHATU, DIPEA, DMF, 23°C82%

How is the compound purified post-synthesis?

Basic Question
Purification methods depend on the synthetic step:

  • Brominated intermediates : Extracted with ethyl acetate, washed with brine, dried (Na₂SO₄), and concentrated under reduced pressure .
  • Final product : Purified via silica gel column chromatography using gradients of ethyl acetate/petroleum spirit or dichloromethane/methanol .

What spectroscopic and analytical methods confirm the structure and purity?

Basic Question

  • Mass Spectrometry (ESI-MS) : Used to verify molecular weight (e.g., m/z 231.0 [M+H]⁺ for the methylamide intermediate) .
  • HPLC : Ensures >98% purity for intermediates and final products .
  • ¹H/¹³C NMR : Confirms regiochemistry (e.g., bromine at C6, methylamino at C3) .

How can low yields in bromination steps be addressed?

Advanced Question
Low yields (e.g., 41% in bromination ) may arise from competing side reactions or incomplete solubility. Mitigation strategies:

  • Temperature control : Maintain 0°C during NBS addition to minimize decomposition .
  • Solvent optimization : Replace DMF with less polar solvents (e.g., dichloromethane) to reduce side-product formation .
  • Stoichiometry : Use a 10% excess of NBS to drive the reaction to completion .

What computational methods predict regioselectivity in bromination?

Advanced Question
Density Functional Theory (DFT) calculations can model electron density distribution to predict bromination sites. For pyrazines:

  • NBO Analysis : Identifies electron-deficient positions (C6 in this case) prone to electrophilic attack .
  • Molecular Electrostatic Potential (MEP) Maps : Highlight nucleophilic regions, guiding experimental design .

How to resolve contradictions in reported synthesis conditions?

Advanced Question
Discrepancies in reaction conditions (e.g., catalytic systems in vs. 3) require systematic analysis:

  • Design of Experiments (DoE) : Vary parameters (catalyst loading, solvent, temperature) to identify optimal conditions.
  • Kinetic Studies : Compare reaction rates under Pd/C vs. HATU catalysis to determine efficiency .

Q. Table 2: Catalytic Systems Comparison

CatalystSolventTemperatureYieldReference
Pd/CMethanolRT75%
HATUDMF23°C82%

What are the structure-activity relationships (SAR) for biological activity?

Advanced Question
Derivatives of brominated pyrazines exhibit antiproliferative activity. Key SAR insights:

  • Bromine at C6 : Enhances electrophilicity, improving DNA intercalation potential .
  • Methylamino at C3 : Increases solubility and bioavailability compared to unsubstituted analogs .
  • Ester vs. Amide : Methyl esters (logP ~2.1) show better membrane permeability than carboxamides (logP ~1.5) .

How is crystallography used to confirm the compound’s structure?

Advanced Question
Single-crystal X-ray diffraction (SCXRD) with SHELX software refines the structure:

  • Data Collection : High-resolution (<1.0 Å) data at synchrotron facilities.
  • Refinement : SHELXL iteratively adjusts atomic positions to minimize R-factor (<5%) .
  • Validation : PLATON checks for voids, twinning, and disorder .

What strategies optimize reaction scalability?

Advanced Question

  • Continuous Flow Chemistry : Reduces reaction time and improves heat management for bromination .
  • Catalyst Recycling : Recover Pd/C via filtration for cost-effective scale-up .

How to analyze byproducts in methylation steps?

Advanced Question

  • LC-MS/MS : Identifies over-methylated or dehalogenated byproducts.
  • Isolation via Prep-HPLC : Purifies byproducts for structural elucidation using 2D NMR .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate
Reactant of Route 2
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Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate

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